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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylpyrimidine

Cat. No.: B1314056

Application Note: Sonogashahi-Coupling-Reaktion
mit 4-Chlor-2,5-dimethylpyrimidin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einfihrung:

Die Sonogashira-Kreuzkupplungsreaktion ist eine leistungsstarke Methode zur Bildung von
Kohlenstoff-Kohlenstoff-Bindungen zwischen einem terminalen Alkin und einem Aryl- oder
Vinylhalogenid.[1][2] Diese Reaktion, die durch einen Palladium-Katalysator und
typischerweise einen Kupfer(l)-Cokatalysator katalysiert wird, ist zu einem unverzichtbaren
Werkzeug in der organischen Synthese geworden, insbesondere bei der Konstruktion
komplexer Molekule mit vielfaltigen Anwendungen in Pharmazeutika, Naturstoffen und
organischen Materialien.[1][3][4] Die Reaktion verlauft im Allgemeinen unter milden
Bedingungen, toleriert eine Vielzahl von funktionellen Gruppen und kann bei Raumtemperatur
durchgefiihrt werden, was sie fur thermisch empfindliche Substrate geeignet macht.[1][4]

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle fur die
Sonogashira-Kupplungsreaktion von 4-Chlor-2,5-dimethylpyrimidin mit verschiedenen
terminalen Alkinen. Da Arylchloride im Allgemeinen weniger reaktiv sind als die
entsprechenden Bromide oder lodide, werden in diesem Protokoll Schliisselfaktoren fur eine
erfolgreiche Kupplung hervorgehoben.[5] Die hier beschriebenen Methoden basieren auf
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etablierten Verfahren fir Sonogashira-Kupplungen von anspruchsvollen Substraten und sollen
als Ausgangspunkt fur die Optimierung in spezifischen Forschungsanwendungen dienen.

Reaktionsprinzip und katalytischer Zyklus:

Die Sonogashira-Reaktion verlauft iber zwei miteinander verbundene katalytische Zyklen:
einen Palladiumzyklus und einen Kupferzyklus.

o Palladium-Zyklus: Der aktive Pd(0)-Katalysator unterliegt einer oxidativen Addition mit dem
Arylhalogenid (4-Chlor-2,5-dimethylpyrimidin). Der resultierende Pd(ll)-Komplex durchlauft
dann eine Transmetallierung mit einem Kupferacetylid-Zwischenprodukt. Die reduktive
Eliminierung aus diesem Komplex liefert das Endprodukt und regeneriert den Pd(0)-
Katalysator.[6]

o Kupfer-Zyklus: Der Kupfer(l)-Cokatalysator reagiert mit dem terminalen Alkin in Gegenwart
einer Base zu einem Kupferacetylid.[6] Dieses Kupferacetylid fungiert als aktivierte Spezies
fur die Kupplungsreaktion.[1]

Es wurden auch kupferfreie Varianten entwickelt, um die Bildung von Alkin-
Homokupplungsnebenprodukten zu vermeiden.[7][8]

Experimentelle Protokolle

Wichtiger Sicherheitshinweis: Diese Reaktionen sollten in einem gut bellfteten Abzug
durchgefuhrt werden. Alle Reagenzien sind brennbar und/oder toxisch. Es sollte stets
geeignete personliche Schutzausrustung (PSA) getragen werden, einschliel3lich Schutzbrille,
Laborkittel und Handschuhe. Reaktionen, die Phosphinliganden beinhalten, sollten aufgrund
ihrer Luftempfindlichkeit und Toxizitat mit Vorsicht gehandhabt werden.[6]

Protokoll 1: Traditionelle Kupfer-katalysierte
Sonogashira-Kupplung

Dieses Protokoll eignet sich fur eine breite Palette von terminalen Alkinen.

Materialien:
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Beispielmenge (fiir 1 mmol

Reagenz Molare Aquivalente

Substrat)
4-Chlor-2,5-dimethylpyrimidin 1 142,6 mg
Terminales Alkin 1.2 Variiert
Tetrakis(triphenylphosphin)pall

_ (triphenylphosphin)p 0.02 23,1 mg

adium(0) (Pd(PPhs)a4)
Kupfer(l)-iodid (Cul) 0.04 7,6 mg
Triethylamin (TEA) 2 0,28 mL
Lésungsmittel (z. B. THF, DMF,

10 mL

Toluol), wasserfrei und entgast

Verfahren:

Geben Sie 4-Chlor-2,5-dimethylpyrimidin, Pd(PPhs)a und Cul in einen trockenen, mit
Inertgas (Argon oder Stickstoff) gespulten Schlenk-Kolben.

Fugen Sie das wasserfreie, entgaste Losungsmittel hinzu, um eine ca. 0,1 M Ldsung in
Bezug auf das Pyrimidin herzustellen.

Fugen Sie Triethylamin und anschlieRend das terminale Alkin Giber eine Spritze hinzu.
Ruhren Sie die Reaktionsmischung bei Raumtemperatur oder erhitzen Sie sie auf 50-70 °C.

Uberwachen Sie den Reaktionsfortschritt mittels Diinnschichtchromatographie (DC) oder
Flussigchromatographie-Massenspektrometrie (LC-MS).

Nach Abschluss der Reaktion kuhlen Sie die Mischung auf Raumtemperatur ab.

Verdinnen Sie die Reaktionsmischung mit einem geeigneten organischen Losungsmittel (z.
B. Ethylacetat) und waschen Sie sie mit Wasser und anschlie3end mit gesattigter
Kochsalzlésung.

Trocknen Sie die organische Phase Uber wasserfreiem Natriumsulfat, filtrieren Sie und
dampfen Sie das Losungsmittel unter reduziertem Druck ein.
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e Reinigen Sie den Rickstand durch Saulenchromatographie auf Kieselgel, um das
gewulnschte Produkt zu erhalten.

Protokoll 2: Kupferfreie Sonogashira-Kupplung mit
XPhos

Dieses Protokoll ist vorteilhaft, um die Homokupplung des Alkins zu minimieren, und ist
besonders nutzlich fur elektronenarme Arylchloride.

Materialien:
. Beispielmenge (fiir 1 mmol
Reagenz Molare Aquivalente
Substrat)
4-Chlor-2,5-dimethylpyrimidin 1 142,6 mg
Terminales Alkin 15 Variiert
Tris(dibenzylidenaceton)dipalla
) 0.01 9,2 mg

dium(0) (Pdz(dba)s)
XPhos (2-
Dicyclohexylphosphino-2',4',6'-  0.04 19,1 mg
triisopropylbiphenyl)
Casiumcarbonat (Cs2CO3) 2 651,6 mg
Lésungsmittel (z. B. 1,4-
Dioxan, Toluol), wasserfreiund - 10 mL
entgast

Verfahren:

¢ Geben Sie in einer Handschuhbox oder unter Inertgasatmosphére Pdz(dba)s und XPhos in
einen trockenen Schlenk-Kolben.

o Flgen Sie das wasserfreie, entgaste Losungsmittel hinzu und rihren Sie 10 Minuten lang,
um die Vorkatalysatorbildung zu ermdglichen.
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e Flgen Sie 4-Chlor-2,5-dimethylpyrimidin, Casiumcarbonat und das terminale Alkin hinzu.

o Erhitzen Sie die Reaktionsmischung auf 100-120 °C.

o Uberwachen Sie die Reaktion mittels DC oder LC-MS.

o Nach Abschluss der Reaktion kiihlen Sie auf Raumtemperatur ab.

« Filtrieren Sie die Reaktionsmischung durch ein Celite®-Pad, um anorganische Salze zu

entfernen, und waschen Sie mit dem Reaktionslésungsmittel.[6]

o Konzentrieren Sie das Filtrat unter reduziertem Druck.

» Reinigen Sie den Ruckstand durch Saulenchromatographie auf Kieselgel.

Protokoll 3: Mikrowellen-unterstiitzte Sonogashira-

Kupplung

Die Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkiirzen, insbesondere bei

weniger reaktiven Chloriden.[5][9]

Materialien:

Reagenz Molare Aquivalente

Beispielmenge (fiir 0,5
mmol Substrat)

4-Chlor-2,5-dimethylpyrimidin 1 71,3 mg
Terminales Alkin 15 Variiert
Dichlorobis(triphenylphosphin

] (triphenylphosphin) 0.03 10,5 mg
palladium(ll) (PdCl2(PPhs)2)
Kupfer(l)-iodid (Cul) 0.05 4,8 mg
Kaliumcarbonat (K2CO3) 2 138,2 mg
Ldsungsmittel (z. B. DMF,
DMSO), wasserfrei und 5mL
entgast
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Verfahren:

e Geben Sie 4-Chlor-2,5-dimethylpyrimidin, das terminale Alkin, PdClz(PPhs)z, Cul und K2COs
in ein Mikrowellenreaktionsgefal3.

o Flgen Sie das wasserfreie, entgaste Losungsmittel hinzu.

» VerschlieRen Sie das Gefal3 und stellen Sie es in den Mikrowellenreaktor.

o Erhitzen Sie die Mischung fiir 15-60 Minuten auf 100-150 °C unter Mikrowellenbestrahlung.
e Nach Abschluss der Reaktion kiihlen Sie das Gefal3 auf Raumtemperatur ab.

o Flhren Sie eine wassrige Aufarbeitung und Reinigung wie in Protokoll 1 beschrieben durch.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die typischen Reaktionsbedingungen fir die Sonogashira-Kupplung
von Arylchloriden zusammen, die als Ausgangspunkt fur die Optimierung mit 4-Chlor-2,5-
dimethylpyrimidin dienen kdénnen.

Protokoll 1 Protokoll 2 Protokoll 3
Parameter .. . .

(Traditionell) (Kupferfrei) (Mikrowelle)
Pd-Katalysator (mol%) Pd(PPhs)a (2%) Pdz(dba)s (1%) PdClI2(PPhs)2 (3%)
Ligand (mol%) - XPhos (4%)
Cu-Cokatalysator

Cul (4%) - Cul (5%)
(mol%)
Base Triethylamin Casiumcarbonat Kaliumcarbonat
Ldsungsmittel THF, DMF, Toluol 1,4-Dioxan, Toluol DMF, DMSO
Temperatur (°C) 25-70 100 - 120 100 - 150
Reaktionszeit 2-24h 4-24h 15 - 60 min
Typische Ausbeuten MafRig bis gut Gut bis ausgezeichnet  Gut bis ausgezeichnet
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Visualisierungen

Allgemeiner Arbeitsablauf fiir die Sonogashira-Reaktion

Reaktionsaufbau
(Inertgasatmosphare)
Schritt 1
Zugabe von
4-Chlor-2,5-dimethylpyrimidin,
Katalysator, Base

Schritt 2
Y

Zugabe von
Lésungsmittel und
terminalem Alkin

Schritt 3

Reaktion
(RUhren/Erhitzen)

Reaktionsiiberwachung
(DC/LC-MS)

eaktion vollstandig

Aufarbeitung
(Extraktion, Waschen)

Schritt 5
Reinigung
(Saulenchromatographie)
Schritt 6

Produktcharakterisierung
(NMR, MS)
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Click to download full resolution via product page

Abbildung 1: Allgemeiner experimenteller Arbeitsablauf fiir die Sonogashira-Kupplungsreaktion.

Katalytischer Zyklus der Sonogashira-Reaktion
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Abbildung 2: Vereinfachtes Schema der katalytischen Zyklen der Sonogashira-Reaktion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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